molecular formula C15H14N2 B12577997 9-Amino-2,7-dimethylacridine CAS No. 194479-75-9

9-Amino-2,7-dimethylacridine

Cat. No.: B12577997
CAS No.: 194479-75-9
M. Wt: 222.28 g/mol
InChI Key: WRUIMVFKCDISIM-UHFFFAOYSA-N
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Description

9-Amino-2,7-dimethylacridine is a derivative of acridine, a heterocyclic organic compound. Acridine derivatives have been extensively studied due to their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry. This compound, in particular, has shown promise in several scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Amino-2,7-dimethylacridine typically involves the condensation of 2,4-diaminotoluene with formic acid, followed by deamination through diazotization to form 2,7-dimethylacridine. This intermediate is then reacted with N-bromosuccinimide in the presence of AIBN to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

9-Amino-2,7-dimethylacridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups attached to the acridine core.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various acridone derivatives, while substitution reactions can introduce different functional groups onto the acridine core.

Scientific Research Applications

9-Amino-2,7-dimethylacridine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Amino-2,7-dimethylacridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

194479-75-9

Molecular Formula

C15H14N2

Molecular Weight

222.28 g/mol

IUPAC Name

2,7-dimethylacridin-9-amine

InChI

InChI=1S/C15H14N2/c1-9-3-5-13-11(7-9)15(16)12-8-10(2)4-6-14(12)17-13/h3-8H,1-2H3,(H2,16,17)

InChI Key

WRUIMVFKCDISIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C3C=CC(=CC3=C2N)C

Origin of Product

United States

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